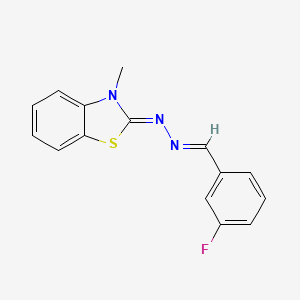

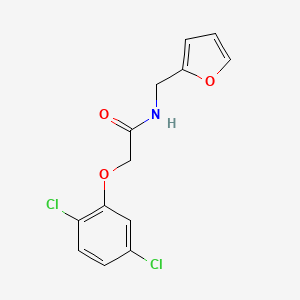

3-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-fluorobenzaldehyde hydrazone typically involves condensation reactions. For instance, Lukin et al. (2006) described a practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, highlighting a method that can potentially be applied or adapted for the synthesis of 3-fluorobenzaldehyde hydrazones (Lukin et al., 2006).

Molecular Structure Analysis

The molecular structure of hydrazones, including those derived from 3-fluorobenzaldehyde, can be elucidated using various analytical techniques. Nogueira et al. (2011) reported on the crystal structures of hydrazones prepared from arenealdehydes and 2-hydrazinyl-1,3-benzothiazole, providing insight into their structural characteristics, such as dimer formation and π-π interactions (Nogueira et al., 2011).

Chemical Reactions and Properties

Hydrazones, including 3-fluorobenzaldehyde derivatives, participate in a variety of chemical reactions. These reactions can lead to the formation of complex heterocyclic structures, demonstrating the reactivity and versatility of these compounds. For example, research by Yosef (2010) on the thermolysis and photolysis of thiophosphoramidates derived from 3-methyl-2-benzothiazolinone hydrazone shows the potential chemical transformations these compounds can undergo (Yosef, 2010).

Physical Properties Analysis

The physical properties of 3-fluorobenzaldehyde hydrazones, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Investigations into the crystal structures and solvate formation provide valuable information on these aspects, as seen in the work by Wei and Wang (2011), which discusses the crystal structures of new hydrazone compounds (Wei & Wang, 2011).

Chemical Properties Analysis

The chemical properties of 3-fluorobenzaldehyde hydrazones, including reactivity, stability, and interactions with other molecules, are fundamental to their application in synthesis and material science. The electroactive properties of benzothiazole hydrazones, for instance, as explored by Gatard et al. (2010), highlight the potential of these compounds in the development of conducting molecular materials (Gatard et al., 2010).

科学的研究の応用

Synthesis of Indazoles and Amines

The reaction of o-fluorobenzaldehydes with hydrazine facilitates a novel synthesis method for indazoles, expanding the utility of benzaldehyde derivatives in creating structurally diverse compounds. This process also highlights the potential for generating 3-aminoindazoles, demonstrating the versatility of fluorobenzaldehydes in synthetic chemistry (Lukin et al., 2006).

Quantitative Photometry Applications

3-Methyl-2-benzothiazolon-hydrazone hydrochloride (MBTH) has found application in quantitative photometry for determining various compounds, including aliphatic aldehydes and aromatic amines. This underscores the adaptability of benzothiazolon-hydrazone derivatives in analytical chemistry (Fog & Jellum, 1962).

Antitumor and Antimicrobial Activity

Compounds derived from 3-methyl-2-benzothiazolinone hydrazone have been explored for their antitumor activities against various human solid tumor cell lines. This research demonstrates the potential of these compounds in the development of new anticancer treatments. Additionally, the synthesis of fluorinated benzothiazepines and pyrazolines from 4-bromo-2-fluorobenzaldehyde showcases the application in creating compounds with possible biological activities (Ibrahim et al., 2015).

Photophysical and Optical Studies

The synthesis and optical studies of metal complexes involving 3,4-dimethoxy benzaldehyde derivatives highlight the potential of these compounds in materials science, particularly in the development of optoelectronic materials. These studies are crucial for understanding the photophysical properties of new compounds and their applications in various technologies (Mekkey et al., 2020).

Catalysis and Polymerization Studies

The preparation, thermolysis, and photolysis of thiophosphoramidates derived from 3-methyl-2-benzothiazolinone hydrazone indicate its utility in catalysis and polymer science. Such studies are foundational for developing new catalysts and understanding reaction mechanisms in polymer formation (Yosef, 2010).

特性

IUPAC Name |

(E)-N-[(E)-(3-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3S/c1-19-13-7-2-3-8-14(13)20-15(19)18-17-10-11-5-4-6-12(16)9-11/h2-10H,1H3/b17-10+,18-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHYLFYPOOBTPA-JWEBSOCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)